Cas no 1249409-41-3 (1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanol)

1-(2,3-Dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanol is a heterocyclic compound featuring a triazole core substituted with a hydroxymethyl group and a 2,3-dichlorophenyl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the dichlorophenyl group enhances lipophilicity, while the triazole ring contributes to stability and hydrogen-bonding capacity. The hydroxymethyl functional group offers a versatile handle for further derivatization, enabling the development of targeted compounds. Its well-defined molecular architecture makes it suitable for research in medicinal chemistry and material science, where precise functionalization is critical.
1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanol structure
1249409-41-3 structure
Product Name:1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanol
CAS No:1249409-41-3
MF:C9H7Cl2N3O
MW:244.077379465103
CID:4581197
PubChem ID:62400338
Update Time:2025-10-23

1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanol Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole-4-methanol, 1-(2,3-dichlorophenyl)-
    • 1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
    • 1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanol
    • Inchi: 1S/C9H7Cl2N3O/c10-7-2-1-3-8(9(7)11)14-4-6(5-15)12-13-14/h1-4,15H,5H2
    • InChI Key: XECGMHCWQZHPNZ-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CC(Cl)=C2Cl)C=C(CO)N=N1

1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanol Pricemore >>

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1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanol Related Literature

Additional information on 1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanol

Exploring the Chemistry and Applications of 1-(2,3-Dichlorophenyl)-1H-1,2,3-Triazol-4-ylmethanol (CAS No. 1249409-41-3)

The compound 1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanol (CAS No. 1249409-41-3) is a fascinating heterocyclic molecule that has garnered significant attention in modern organic and medicinal chemistry. With its unique structural features, including a triazole ring and a dichlorophenyl moiety, this compound serves as a versatile building block for drug discovery, agrochemical development, and material science applications. Researchers are particularly interested in its potential as a bioactive scaffold, given the widespread use of 1,2,3-triazole derivatives in pharmaceuticals.

In recent years, the demand for click chemistry intermediates like 1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanol has surged, driven by their role in drug design and bioconjugation. The compound's methanol functional group offers excellent opportunities for further derivatization, making it valuable for creating small-molecule libraries. Its CAS number 1249409-41-3 is frequently searched in chemical databases, reflecting growing industrial and academic interest.

From a synthetic chemistry perspective, this compound exemplifies the power of Huisgen cycloaddition reactions, a cornerstone of click chemistry. The presence of both electron-withdrawing chlorine atoms and the hydrogen-bonding capable methanol group creates unique electronic properties that influence its reactivity. These characteristics make it an attractive subject for structure-activity relationship (SAR) studies, particularly in the development of enzyme inhibitors or receptor modulators.

The pharmacological potential of triazole-containing compounds like 1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanol aligns with current trends in fragment-based drug discovery. Its moderate molecular weight and balanced lipophilicity (influenced by the dichlorophenyl group) make it suitable for optimizing drug-like properties. Researchers investigating CNS-targeting molecules or antimicrobial agents often explore such structures due to their ability to penetrate biological membranes.

Beyond pharmaceutical applications, CAS 1249409-41-3 holds promise in material science, particularly in designing functional polymers or metal-organic frameworks (MOFs). The triazole ring's coordination capabilities and the aromatic system's rigidity could contribute to novel materials with specific optical or electronic properties. This dual applicability in life sciences and advanced materials explains its growing presence in scientific literature.

Analytical characterization of 1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanol typically involves advanced techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. The compound's purity is crucial for research applications, prompting frequent searches for analytical methods and spectral data associated with CAS 1249409-41-3. Proper storage conditions—typically under inert atmosphere at low temperatures—ensure stability of this heteroaromatic alcohol.

Environmental and green chemistry considerations are increasingly important for compounds like 1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanol. Researchers are investigating sustainable synthesis routes that minimize hazardous byproducts while maintaining high yields. The atom economy of its formation via click reactions makes it an environmentally favorable choice compared to traditional heterocycle syntheses.

In conclusion, 1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanol represents an important chemical entity at the intersection of multiple research disciplines. Its CAS number 1249409-41-3 serves as a gateway to extensive scientific information, reflecting its value in both fundamental research and applied sciences. As drug discovery paradigms evolve and material innovation accelerates, this compound will likely maintain its relevance in scientific exploration and industrial applications.

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